2-Amino-5-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide
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Overview
Description
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide is a synthetic organic compound that features a benzamide core structure substituted with an amino group, a difluoropyrrolidine moiety, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 2-amino-5-bromobenzamide with appropriate reagents.
Introduction of the Difluoropyrrolidine Moiety: The difluoropyrrolidine group is introduced via a nucleophilic substitution reaction. This step often requires the use of difluoropyrrolidine and a suitable base under controlled temperature conditions.
N-Methylation: The final step involves the methylation of the amine group, which can be accomplished using methyl iodide or a similar methylating agent in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and difluoropyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety may enhance its binding affinity and specificity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)benzamide: Lacks the N-methyl group, which may affect its pharmacological properties.
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)-N-ethylbenzamide: Contains an ethyl group instead of a methyl group, potentially altering its interaction with molecular targets.
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzoate: Features a benzoate ester instead of a benzamide, which may influence its chemical reactivity and biological activity.
Uniqueness
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide is unique due to the presence of both the difluoropyrrolidine and N-methyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs. These structural features can enhance its binding affinity, specificity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-amino-5-(3,3-difluoropyrrolidin-1-yl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O/c1-16-11(18)9-6-8(2-3-10(9)15)17-5-4-12(13,14)7-17/h2-3,6H,4-5,7,15H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOKSNCIGYFVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCC(C2)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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